N-[(3,3-difluorocyclobutyl)methyl]-3,9-diazabicyclo[3.3.1]nonane-3-carboxamide
Description
N-[(3,3-difluorocyclobutyl)methyl]-3,9-diazabicyclo[331]nonane-3-carboxamide is a complex organic compound featuring a bicyclic structure with a diazabicyclo nonane core and a difluorocyclobutyl group
Properties
IUPAC Name |
N-[(3,3-difluorocyclobutyl)methyl]-3,9-diazabicyclo[3.3.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2N3O/c14-13(15)4-9(5-13)6-16-12(19)18-7-10-2-1-3-11(8-18)17-10/h9-11,17H,1-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZMOOFNQBOWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)N2)C(=O)NCC3CC(C3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,3-difluorocyclobutyl)methyl]-3,9-diazabicyclo[3.3.1]nonane-3-carboxamide typically involves multiple steps, starting with the preparation of the difluorocyclobutyl moiety. One common approach is the fluorination of cyclobutyl derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The resulting difluorocyclobutyl intermediate is then coupled with a diazabicyclo nonane derivative through amide bond formation, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(3,3-difluorocyclobutyl)methyl]-3,9-diazabicyclo[3.3.1]nonane-3-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorocyclobutyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LAH), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(3,3-difluorocyclobutyl)methyl]-3,9-diazabicyclo[3.3.1]nonane-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(3,3-difluorocyclobutyl)methyl]-3,9-diazabicyclo[3.3.1]nonane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group may enhance binding affinity through hydrophobic interactions, while the diazabicyclo nonane core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(3,3-difluorocyclobutyl)methyl]-3,9-diazabicyclo[3.3.1]nonane-3-carboxamide: shares structural similarities with other diazabicyclo nonane derivatives, such as N-[(3,3-difluorocyclobutyl)methyl]-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate.
Difluorocyclobutyl derivatives: Compounds like 3,3-difluorocyclobutylamine and 3,3-difluorocyclobutylmethanol also exhibit similar chemical properties.
Uniqueness
The unique combination of the difluorocyclobutyl group and the diazabicyclo nonane core in this compound imparts distinct physicochemical properties, such as enhanced stability and specific binding interactions, which are not observed in other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
